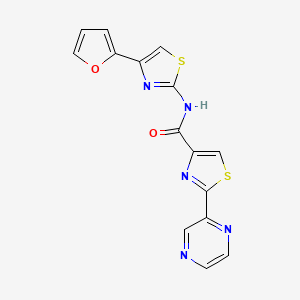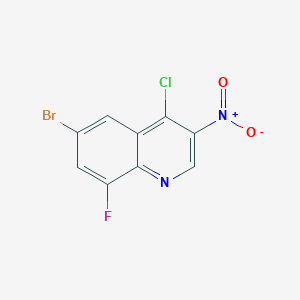
6-Bromo-4-chloro-8-fluoro-3-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-chloro-8-fluoro-3-nitroquinoline is a chemical compound with the CAS Number: 1598291-67-8 . It has a molecular weight of 305.49 and is typically stored at temperatures below -10°C . It is a powder in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C9H3BrClFN2O2/c10-4-1-5-8(11)7(14(15)16)3-13-9(5)6(12)2-4/h1-3H .Physical And Chemical Properties Analysis
This compound is a powder in its physical form . It has a molecular weight of 305.49 and is typically stored at temperatures below -10°C .科学的研究の応用
Cytotoxic Studies and Anticancer Applications
Research on 8-hydroxyquinoline derivatives, including compounds with fluoro, chloro, and bromo substituents, has shown promising results in the context of anticancer applications. These compounds, when complexed with metals such as Co(III), Ni(II), and Cu(II), have demonstrated enhanced antiproliferative activity against breast cancer cell lines, suggesting a potential for therapeutic applications in cancer treatment (Kotian et al., 2021).
Antibacterial Properties
The synthesis of new 8-nitrofluoroquinolone models has led to the discovery of compounds with significant antibacterial activity against both gram-positive and gram-negative strains. Notably, derivatives with certain substituted amine groups have shown good activity against S. aureus, indicating their potential as antibacterial agents (Al-Hiari et al., 2007).
Prodrug Systems for Reductive Activation
Novel 2-aryl-5-nitroquinolines have been synthesized as potential prodrug systems, showcasing the versatility of nitroquinoline derivatives in drug design and development. These compounds are designed for bioreductive activation, indicating their utility in targeted drug delivery mechanisms (Couch et al., 2008).
Magnetic Properties and Molecular Solids
The study of molecular solids based on nickel complexes, incorporating bromo and fluoro substituents, has expanded our understanding of their structural and magnetic properties. This research is crucial for the development of materials with specific magnetic characteristics, which could have applications in data storage and electronic devices (Ni et al., 2005).
Photolabile Protecting Groups
Brominated hydroxyquinoline has been identified as a photolabile protecting group with sensitivity to multiphoton excitation. Its application is particularly significant in the development of caged compounds for biological research, providing a method to control the release of biologically active molecules with light (Fedoryak et al., 2002).
Fungitoxicity and Antifungal Activity
Compounds featuring bromo and chloro substituents on quinoline rings have been evaluated for their antifungal activity, showing potential as fungicides. This research contributes to the search for new antifungal agents that can be used in agriculture and medicine to combat fungal infections (Gershon et al., 1996).
Safety and Hazards
将来の方向性
While specific future directions for 6-Bromo-4-chloro-8-fluoro-3-nitroquinoline are not available in the search results, quinoline derivatives are widely used in various fields including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The ongoing research in this area is focused on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
特性
IUPAC Name |
6-bromo-4-chloro-8-fluoro-3-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrClFN2O2/c10-4-1-5-8(11)7(14(15)16)3-13-9(5)6(12)2-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXQLNFWNNFGRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC=C(C(=C21)Cl)[N+](=O)[O-])F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2857019.png)
![(2-Ethylsulfanylphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2857021.png)
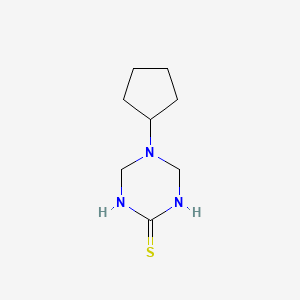
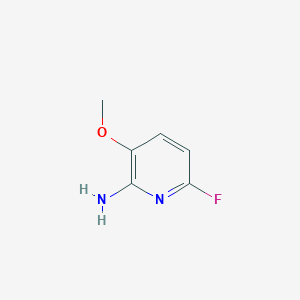
![4-(2-(benzo[d]thiazole-6-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2857025.png)
![6-Tert-butyl 1-methyl 1-cyano-6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B2857027.png)
![N-{3-ethoxyspiro[3.3]heptan-1-yl}-N,2,4-trimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2857028.png)
![7-oxo-N-(1-phenylethyl)-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B2857031.png)
![N-allyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2857032.png)
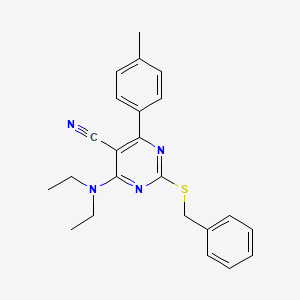
![1-[4-Bromo-2-(difluoromethyl)phenyl]tetrazole](/img/structure/B2857034.png)
![ethyl 2-[2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2857037.png)
